Quin-2AM

Beschreibung

Eigenschaften

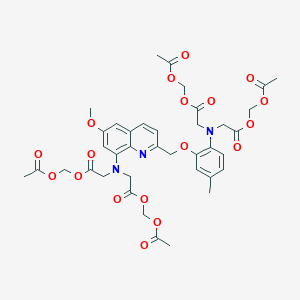

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZUBSJAOAXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N3O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232173 |

Source

|

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-85-2 |

Source

|

| Record name | Quin2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin� 2-AM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 ACETOXYMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF0C5H59D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Intracellular Calcium Dynamics: A Technical Guide to the Quin-2 AM Principle

For researchers, scientists, and drug development professionals, understanding the precise fluctuations of intracellular calcium is paramount to unraveling complex cellular signaling pathways. Quin-2 AM, a pioneering fluorescent indicator, offers a robust method for quantifying these changes. This in-depth technical guide elucidates the core principles of Quin-2 AM-based calcium measurement, providing a comprehensive resource for its application in cellular and pharmacological research.

Core Principle: From Non-fluorescent Ester to a Calcium-Sensitive Fluorophore

The Quin-2 AM (acetoxymethyl ester) method hinges on the transformation of a cell-permeant, non-fluorescent molecule into a trapped, calcium-sensitive fluorescent indicator within the cytosol. This process allows for real-time monitoring of intracellular free calcium concentrations ([Ca²⁺]i).

The lipophilic nature of Quin-2 AM allows it to readily traverse the plasma membrane of live cells. Once inside, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action yields the hydrophilic, membrane-impermeant Quin-2 molecule, which is effectively trapped within the cell.

Quin-2 is a derivative of the calcium chelator EGTA and exhibits a high affinity and selectivity for Ca²⁺ over other divalent cations like magnesium[1][2]. In its unbound state, Quin-2 exhibits a basal level of fluorescence. However, upon binding to free intracellular calcium, its fluorescence intensity increases significantly[1][3]. This calcium-dependent change in fluorescence is the fundamental principle enabling the measurement of [Ca²⁺]i. The intensity of the fluorescent signal is directly proportional to the concentration of intracellular calcium, allowing for quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of Quin-2 AM for intracellular calcium measurement.

| Parameter | Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | ~339-340 nm | [3][4] |

| Emission Wavelength | ~495 nm | [4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~74 nM - 115 nM | [3] |

| Fluorescence Lifetime (Free Quin-2) | ~1.3 ns | [3] |

| Fluorescence Lifetime (Ca²⁺-bound Quin-2) | ~11.6 ns | [3] |

| Fold Increase in Fluorescence Intensity upon Ca²⁺ binding | ~4.6-fold | [3] |

Experimental Protocols

Accurate and reproducible measurement of intracellular calcium using Quin-2 AM necessitates meticulous adherence to optimized experimental protocols. The following sections detail the key steps involved.

Preparation of Stock and Working Solutions

Quin-2 AM Stock Solution:

-

Dissolve Quin-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution with a concentration ranging from 2 to 5 mM[4].

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture to prevent degradation[4]. Avoid repeated freeze-thaw cycles.

Quin-2 AM Working Solution:

-

On the day of the experiment, thaw a single aliquot of the Quin-2 AM stock solution to room temperature.

-

Prepare a working solution with a final concentration typically between 2 to 20 µM in a suitable buffer, such as Hanks and Hepes buffer (HHBS)[4]. The optimal concentration should be determined empirically for each cell type, with a final concentration of 4-5 µM being a common starting point[4].

-

To enhance the aqueous solubility of Quin-2 AM, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of approximately 0.04%[4].

Cell Loading Protocol

-

Cell Preparation: Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., black-walled, clear-bottom microplates).

-

Dye Loading:

-

Remove the growth medium from the cells.

-

Add the prepared Quin-2 AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes to allow for dye uptake and de-esterification[4]. The incubation time may need to be optimized for different cell lines to achieve adequate signal intensity[4].

-

-

Washing:

-

After incubation, remove the dye-containing solution.

-

Wash the cells with a suitable buffer (e.g., HHBS) to remove any extracellular Quin-2 AM[4]. This step is crucial to minimize background fluorescence.

-

-

Inhibition of Anion Transporters (Optional but Recommended):

-

To prevent the leakage of the de-esterified Quin-2 from the cells, which can occur via organic anion transporters, it is advisable to include an anion transport inhibitor like probenecid (typically 1-2 mM) in the final wash buffer[4].

-

Fluorescence Measurement and Data Analysis

-

Instrumentation: Use a fluorescence microplate reader, fluorescence microscope, or flow cytometer equipped with the appropriate filters for Quin-2 excitation and emission.

-

Measurement:

-

Excite the loaded cells at approximately 340 nm.

-

Measure the fluorescence emission at around 495 nm[4].

-

Acquire a baseline fluorescence reading before stimulating the cells.

-

Introduce the experimental stimulus (e.g., agonist, drug compound) and record the change in fluorescence intensity over time.

-

-

Calibration of Intracellular Calcium Concentration:

-

To convert fluorescence intensity values into absolute calcium concentrations, a calibration procedure is required. This typically involves determining the minimum fluorescence (Fmin) in the absence of calcium (using a calcium chelator like EGTA) and the maximum fluorescence (Fmax) at saturating calcium concentrations (using a calcium ionophore like ionomycin).

-

The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F) where Kd is the dissociation constant of Quin-2 for Ca²⁺, and F is the experimental fluorescence intensity.

-

Visualizing the Process: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Quin-2 AM for intracellular calcium measurement.

Caption: Experimental workflow for Quin-2 AM calcium measurement.

References

- 1. Quin-2, AM *CAS 83104-85-2* | AAT Bioquest [aatbio.com]

- 2. Quin 2: the dissociation constants of its Ca2+ and Mg2+ complexes and its use in a fluorimetric method for determining the dissociation of Ca2+-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Quin-2 AM for Intracellular Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Quin-2 acetoxymethyl ester (Quin-2 AM), a foundational fluorescent indicator for the detection and quantification of intracellular calcium ([Ca²⁺]i). We will delve into its mechanism of action, core properties, experimental protocols, and its role in the broader context of calcium imaging.

Introduction

Quin-2 was one of the first widely used fluorescent indicators for measuring intracellular calcium, developed by Roger Y. Tsien.[1] It is a high-affinity calcium chelator that exhibits a significant change in fluorescence upon binding to Ca²⁺.[2] Its acetoxymethyl (AM) ester form, Quin-2 AM, is a cell-permeant version that allows for the loading of the indicator into live cells, where it is converted to its active, membrane-impermeant form. While newer dyes like Fura-2 and Indo-1 have largely superseded it due to their superior ratiometric properties, understanding Quin-2 is crucial for appreciating the evolution of calcium imaging and for specific applications where its high affinity is advantageous.[3][4]

Mechanism of Action

The utility of Quin-2 AM relies on a two-stage process: cellular loading and calcium-dependent fluorescence.

-

Cellular Loading and Trapping: The Quin-2 AM molecule is lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm.

-

Enzymatic Conversion: Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl ester groups.[5][6] This cleavage removes the lipophilic AM groups, transforming the molecule into the membrane-impermeant Quin-2, which bears multiple carboxylate groups. This process effectively traps the indicator within the cytoplasm.

-

Calcium Binding and Fluorescence: The trapped Quin-2 is a high-affinity Ca²⁺ chelator. Upon binding to free intracellular calcium, its fluorescence quantum yield increases significantly (approximately 4.6 to 5-fold), allowing for the detection of changes in [Ca²⁺]i.[3]

The following diagram illustrates the mechanism of action for Quin-2 AM.

Core Quantitative Properties

Quin-2 is characterized by its spectral properties and its high affinity for calcium. These properties are essential for designing experiments and interpreting results.

| Property | Value | Notes |

| Excitation Maximum (Ex) | ~339 nm | Optimal excitation wavelength for the Ca²⁺-bound form.[2] |

| Emission Maximum (Em) | ~492-495 nm | Fluorescence emission peak upon excitation.[2][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~60 nM - 115 nM | Represents high affinity, ideal for measuring low, resting Ca²⁺ levels.[2][3] |

| Selectivity | High for Ca²⁺ over Mg²⁺ | Binds calcium much more tightly than magnesium, minimizing interference.[3][8] |

| Fluorescence Increase | ~5-fold | The fluorescence intensity increases significantly upon binding to calcium.[3] |

Detailed Experimental Protocol

This section provides a generalized protocol for loading cells with Quin-2 AM and preparing them for fluorescence measurement. Optimization may be required depending on the cell type.

Reagent Preparation

-

Quin-2 AM Stock Solution: Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[7] Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

-

Working Solution: On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution. Prepare a working solution with a final concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS). For most cell lines, a final concentration of 4-5 µM is recommended.[7]

-

Optional Additives:

Experimental Workflow

The following diagram outlines the key steps for cell loading and measurement.

Step-by-Step Methodology

-

Cell Preparation: Plate cells in an appropriate format (e.g., black-walled, clear-bottom microplates) and culture overnight.[7]

-

Dye Loading: Aspirate the growth medium. Add the prepared Quin-2 AM working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes, protected from light.[7] The optimal incubation time can vary between cell lines and may need to be determined empirically.

-

Washing: Remove the dye-loading solution and wash the cells with fresh buffer (e.g., HHBS) to remove excess extracellular dye.[7] If probenecid was used during loading, it should also be included in the wash buffer.

-

Measurement: Place the plate in a fluorescence microplate reader, fluorescence microscope, or other suitable instrument. Excite the cells at approximately 340 nm and measure the emission at around 495 nm.[7]

-

Stimulation: Establish a baseline fluorescence reading. Add the experimental stimulant (e.g., agonist) and record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[7]

Advantages and Limitations

While a pioneering tool, Quin-2 has both benefits and drawbacks that are important for researchers to consider.

| Advantages | Limitations |

| High Affinity for Ca²⁺: Its low Kd makes it sensitive for monitoring low, resting levels of intracellular calcium.[2] | Lower Fluorescence Intensity: Produces a significantly weaker signal compared to newer dyes like Fura-2, requiring higher loading concentrations.[4] |

| High Selectivity: Shows minimal interference from intracellular Mg²⁺.[3] | Potential for Ca²⁺ Buffering: High intracellular concentrations (up to 2 mM) can buffer calcium transients, potentially altering cellular responses.[2][9] |

| Well-Characterized: As one of the earliest indicators, its properties and behavior are extensively documented. | Photobleaching: Can be more susceptible to photobleaching than more modern indicators.[4] |

| Usable in FLIM: The fluorescence lifetime of Quin-2 is highly sensitive to Ca²⁺, making it suitable for Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration.[3][10] | Not Ideal for Ratiometry: While it can be used ratiometrically, this is not favored due to the need for UV excitation (340 nm) and its weak absorption at longer wavelengths.[3] |

Comparison with Other Calcium Indicators

The primary advantage of indicators like Fura-2 and Indo-1 over Quin-2 is their ability to be used for ratiometric measurements.[3][11]

-

Fura-2: Exhibits a shift in its excitation wavelength upon binding Ca²⁺. By calculating the ratio of fluorescence emitted when excited at two different wavelengths (typically 340 nm and 380 nm), a more accurate measure of [Ca²⁺]i can be obtained that is largely independent of dye concentration, cell thickness, and photobleaching.[11][12]

-

Indo-1: Undergoes a shift in its emission wavelength upon binding Ca²⁺, also allowing for ratiometric measurements.

-

Quin-2: Primarily used as a single-wavelength intensity indicator. While changes in fluorescence intensity correlate with changes in [Ca²⁺]i, the signal can be affected by the factors that ratiometry corrects for.[4]

Conclusion

Quin-2 AM was a landmark development in cellular biology, providing scientists with the first effective tool to dynamically measure intracellular calcium in a wide variety of small cells. Its mechanism of cell loading via AM ester hydrolysis became a standard for many subsequent indicators. While it has been largely surpassed by brighter and ratiometric dyes like Fura-2 for general applications, Quin-2's high calcium affinity and utility in specialized techniques like FLIM ensure its continued relevance in specific research contexts. A thorough understanding of its properties and protocols is essential for any researcher involved in the study of calcium signaling.

References

- 1. scimedia.com [scimedia.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence lifetime imaging of intracellular calcium in COS cells using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Quin-2, AM *CAS 83104-85-2* | AAT Bioquest [aatbio.com]

- 9. Intracellular Ca indicator Quin-2 inhibits Ca2+ inflow via Nai/Cao exchange in squid axon -ORCA [orca.cardiff.ac.uk]

- 10. Fluorescence lifetime imaging of calcium using Quin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 12. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

Introduction: The Foundation of Intracellular Calcium Measurement

An In-depth Technical Guide to Quin-2 AM: Fluorescence Properties and Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

Quin-2 stands as a landmark first-generation fluorescent indicator, developed by Roger Tsien and colleagues, that revolutionized the study of cellular signaling by enabling the direct measurement of cytosolic free calcium ([Ca²⁺]i)[1]. Before its development, quantifying this crucial second messenger in small, intact cells without disrupting the plasma membrane was a significant challenge[1]. Quin-2 is a high-affinity, selective Ca²⁺ chelator that exhibits a marked increase in fluorescence upon binding to calcium[1].

To deliver it into the cell, it is used in its membrane-permeant acetoxymethyl (AM) ester form, Quin-2 AM[1]. This lipophilic molecule freely diffuses across the cell membrane into the cytosol. Once inside, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the parent Quin-2 molecule as an impermeant tetranion, effectively trapping it within the cytoplasm where it can report on [Ca²⁺]i changes[1]. Despite being largely superseded by brighter and more photostable indicators like Fura-2, understanding the properties and application of Quin-2 is essential for appreciating the historical context and fundamental principles of fluorescent ion indication.

Core Photophysical Properties and Calcium Binding

Quin-2's utility is rooted in its spectral changes upon binding Ca²⁺. The binding event causes a significant enhancement in fluorescence quantum yield, forming the basis of its function as an intensity-based indicator[2]. While it can be used ratiometrically, this is not common due to its spectral properties[3]. The key quantitative parameters of Quin-2 are summarized below.

Quantitative Data Summary

| Property | Ca²⁺-Free Quin-2 | Ca²⁺-Bound Quin-2 | Reference(s) |

| Peak Excitation (λex) | ~354 nm | ~339 nm | [4][5] |

| Peak Emission (λem) | ~492 nm | ~492 nm | [1][4] |

| Dissociation Constant (Kd) | - | 115 nM | [1][4] |

| Quantum Yield (Φ) | ~0.03 | ~0.14 | [2] |

| Molar Extinction Coefficient (ε) | <5000 M⁻¹cm⁻¹ | <5000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Enhancement | - | ~5-fold | [1][3] |

Experimental Methodologies

Accurate measurement of intracellular calcium using Quin-2 AM requires careful attention to the protocols for dye loading and signal calibration.

Experimental Workflow Overview

Caption: General experimental workflow for measuring intracellular calcium using Quin-2 AM.

Protocol 1: Cell Loading with Quin-2 AM

This protocol describes the standard method for loading suspension or adherent cells with the Quin-2 AM ester.

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of Quin-2 AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.

-

Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

-

Loading Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.

-

Dilute the stock solution into the physiological buffer to a final working concentration, typically between 1-10 µM.

-

To aid the dispersion of the hydrophobic AM ester in the aqueous buffer, a non-ionic surfactant like Pluronic® F-127 can be added to the working solution at a final concentration of ~0.02-0.04%.

-

-

Cell Incubation:

-

For adherent cells, replace the culture medium with the Quin-2 AM loading solution. For suspension cells, pellet the cells and resuspend them in the loading solution.

-

Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary between cell types and should be determined empirically.

-

-

Washing and De-esterification:

-

After loading, remove the loading solution and wash the cells two to three times with the physiological buffer to remove any extracellular dye.

-

Resuspend or cover the cells in fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C. This period allows intracellular esterases to completely hydrolyze the AM ester groups, which is critical for a Ca²⁺-sensitive fluorescent signal.

-

Protocol 2: In Situ Calibration and [Ca²⁺]i Calculation

To convert the measured fluorescence intensity (F) into an absolute calcium concentration, an in situ calibration must be performed at the end of each experiment to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

-

Baseline Fluorescence (F):

-

Measure the fluorescence intensity of the Quin-2-loaded cells at Ex/Em of ~339/492 nm. This is the experimental fluorescence (F) corresponding to the [Ca²⁺]i in the resting and stimulated states.

-

-

Maximum Fluorescence (Fmax) Determination:

-

To the cells, add a calcium ionophore such as Ionomycin (typically 1-5 µM final concentration) in the presence of a high concentration of extracellular calcium (e.g., 1-10 mM CaCl₂).

-

Ionomycin makes the cell membrane permeable to Ca²⁺, allowing the extracellular calcium to flood the cytosol and saturate the intracellular Quin-2.

-

Record the fluorescence until a stable, maximum plateau is reached. This value is Fmax .

-

-

Minimum Fluorescence (Fmin) Determination:

-

Following the Fmax measurement, add a high concentration of a Ca²⁺ chelator, such as EGTA (e.g., 5-10 mM final concentration), to the buffer. The pH of the EGTA solution should be adjusted to be physiological (~7.4) to ensure its chelation capacity.

-

EGTA will chelate all the calcium that entered the cell, reducing the intracellular free Ca²⁺ concentration to near-zero levels.

-

Record the fluorescence until a stable, minimum level is reached. This value is Fmin . It is crucial to also account for and subtract any cellular autofluorescence, which can be determined from a sample of unloaded cells.

-

-

Calculation of Intracellular Calcium Concentration:

-

The intracellular free calcium concentration, [Ca²⁺]i, is calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

-

Where:

-

Application in a Core Signaling Pathway: GPCR-PLC Activation

Quin-2 was historically instrumental in elucidating signaling pathways that involve changes in intracellular calcium. A canonical example is the pathway initiated by G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

Upon binding of an agonist (e.g., a hormone or neurotransmitter) to a Gq-coupled GPCR, the receptor activates its associated G-protein. The activated Gαq subunit, in turn, activates the enzyme Phospholipase C (PLC) [6][7]. PLC acts on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂), cleaving it into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃) [1][6]. While DAG remains in the membrane to activate Protein Kinase C, the water-soluble IP₃ diffuses through the cytosol and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER)[6]. This binding event opens the channels, causing a rapid release of stored Ca²⁺ from the ER into the cytosol[6]. This surge in cytosolic Ca²⁺ is precisely what is detected by the increase in fluorescence of intracellularly-loaded Quin-2, providing a direct readout of the activation of this critical signaling cascade.

References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. QUIN 2, Tetrapotassium Salt Binding of Ca2+ leads to a major shift in UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield. | 73630-23-6 [sigmaaldrich.com]

- 6. Measurement of cytosolic free Ca2+ with quin2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quin-2 AM: An In-depth Technical Guide for Studying Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quin-2 acetoxymethyl ester (Quin-2 AM), a fluorescent indicator for the quantitative measurement of intracellular calcium. It details the underlying principles of its application, provides robust experimental protocols, and presents key data to facilitate its effective use in research and drug development.

Introduction to Quin-2 AM and Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount to understanding these fundamental signaling pathways. Quin-2 AM was one of the first widely used fluorescent indicators developed for this purpose.[1]

Quin-2 AM is the cell-permeant acetoxymethyl ester form of Quin-2. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Quin-2 in the cytosol. The active Quin-2 molecule is a Ca²⁺ chelator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[2] This property allows for the real-time monitoring of changes in [Ca²⁺]i using fluorescence microscopy or fluorometry.

Core Principles and Mechanism of Action

The utility of Quin-2 as a calcium indicator lies in the spectral shift it undergoes upon binding to Ca²⁺. In its free form, Quin-2 has a low fluorescence quantum yield. However, when it binds to Ca²⁺, its quantum yield increases significantly, leading to a brighter fluorescent signal.[3] This change in fluorescence intensity is directly proportional to the concentration of intracellular free calcium, allowing for quantitative measurements.

The relationship between fluorescence intensity and [Ca²⁺]i can be quantified using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)] [4][5]

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of the Quin-2/Ca²⁺ complex.

-

F is the measured fluorescence intensity of the Quin-2 loaded cells.

-

Fmin is the fluorescence intensity of Quin-2 in a calcium-free environment.

-

Fmax is the fluorescence intensity of Quin-2 when saturated with calcium.

A critical aspect of using Quin-2 is the in situ calibration to determine the Fmin and Fmax values within the specific experimental context. This calibration is essential for converting fluorescence ratios into absolute calcium concentrations.

Quantitative Data and Spectral Properties

The following table summarizes the key quantitative properties of Quin-2.

| Property | Value | Reference(s) |

| Excitation Maximum (Ca²⁺-bound) | ~339 nm | [6][7] |

| Emission Maximum (Ca²⁺-bound) | ~492 nm | [6][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM | [2][6] |

| Quantum Yield (Ca²⁺-bound) | ~0.14 | [3] |

| Fluorescence Lifetime (Ca²⁺-free) | ~1.5 ± 0.5 ns | [8] |

| Fluorescence Lifetime (Ca²⁺-bound) | ~10 ± 1 ns | [8] |

Experimental Protocols

Cell Loading with Quin-2 AM

This protocol provides a general guideline for loading adherent or suspension cells with Quin-2 AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Quin-2 AM (stored at -20°C, protected from light and moisture)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO, optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

-

Cell culture medium

Procedure:

-

Prepare Quin-2 AM Stock Solution:

-

Dissolve Quin-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Aliquot the stock solution into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Prepare Quin-2 AM Working Solution:

-

On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.

-

Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.

-

(Optional) To aid in the dispersion of the nonpolar Quin-2 AM in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

-

(Optional) To prevent the extrusion of the de-esterified Quin-2 by organic anion transporters, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

For Adherent Cells:

-

Grow cells on coverslips or in culture plates to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed physiological buffer.

-

Add the Quin-2 AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation and resuspend them in the Quin-2 AM working solution at a suitable cell density.

-

Incubate for 30-60 minutes at 37°C in the dark with occasional gentle agitation.

-

-

-

Washing:

-

After incubation, remove the loading solution.

-

Wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular dye.

-

If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer as well.

-

-

De-esterification:

-

Incubate the cells in the final experimental buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Quin-2 AM by intracellular esterases.

-

-

Ready for Measurement:

-

The cells are now loaded with Quin-2 and are ready for fluorescence measurements.

-

In Situ Calibration of Quin-2 Fluorescence

This protocol describes the determination of Fmin and Fmax for the accurate calculation of [Ca²⁺]i.

Materials:

-

Quin-2 loaded cells (from section 4.1)

-

Calcium-free buffer (e.g., HBSS with 10 mM EGTA)

-

High calcium buffer (e.g., HBSS with 10 mM CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or A23187)

Procedure:

-

Measurement of F (Basal Fluorescence):

-

Measure the baseline fluorescence intensity (F) of the Quin-2 loaded cells in a normal physiological buffer.

-

-

Determination of Fmin:

-

Perfuse the cells with a calcium-free buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin). This will chelate any intracellular and extracellular free calcium, and the ionophore will facilitate the equilibration of the intracellular environment with the calcium-free external medium.

-

Record the fluorescence intensity until a stable minimum value is reached. This value represents Fmin.

-

-

Determination of Fmax:

-

Wash out the calcium-free buffer and ionophore.

-

Perfuse the cells with a high calcium buffer also containing the calcium ionophore. This will saturate the intracellular Quin-2 with Ca²⁺.

-

Record the fluorescence intensity until a stable maximum value is reached. This value represents Fmax.

-

-

Calculation of [Ca²⁺]i:

-

Use the determined values of F, Fmin, Fmax, and the known Kd of Quin-2 (115 nM) in the Grynkiewicz equation to calculate the intracellular calcium concentration.

-

Visualization of Signaling Pathways and Workflows

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates a canonical Gq-coupled G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium, a process that can be monitored using Quin-2 AM.

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for [Ca²⁺]i Measurement

The following diagram outlines the key steps in a typical experiment to measure intracellular calcium concentration using Quin-2 AM.

Caption: Experimental workflow for measuring intracellular calcium with Quin-2 AM.

Logical Relationships: Advantages and Disadvantages of Quin-2 AM

This diagram illustrates the key advantages and disadvantages of using Quin-2 AM compared to second-generation calcium indicators like Fura-2.

Caption: Advantages and disadvantages of Quin-2 AM for calcium imaging.

Applications in Research and Drug Development

Quin-2 AM has been instrumental in elucidating the role of calcium in numerous signaling pathways. Its applications span various fields:

-

GPCR Signaling: Investigating the mobilization of intracellular calcium stores in response to the activation of Gq-coupled receptors by various ligands.[9][10]

-

Ion Channel Studies: Monitoring calcium influx through voltage-gated and ligand-gated calcium channels.[11]

-

Endoplasmic Reticulum Calcium Release: Studying the release of calcium from the ER via IP₃ receptors and ryanodine receptors.[8][12]

-

Pharmacological Screening: Assessing the effects of drug candidates on intracellular calcium homeostasis.

-

Toxicology: Evaluating the impact of toxins on cellular calcium signaling.

Conclusion

Quin-2 AM remains a valuable tool for the quantitative measurement of intracellular calcium. While newer-generation indicators offer advantages such as ratiometric measurements and higher quantum yields, the well-characterized properties and high affinity of Quin-2 make it a suitable choice for specific applications, particularly for measuring resting calcium levels. A thorough understanding of its principles, coupled with meticulous experimental execution and calibration, will enable researchers to generate reliable and insightful data on the intricate role of calcium in cellular signaling.

References

- 1. In Situ Calibration of Nucleoplasmic versus Cytoplasmic Ca2+ Concentration in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 5. Inside‐Out IP 3‐Mediated G Protein‐Coupled Receptor Activation Drives Intercellular Ca2+ Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. bu.edu [bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Platelet - Wikipedia [en.wikipedia.org]

- 11. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory mechanisms and pathophysiological significance of IP3 receptors and ryanodine receptors in drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Quin-2: The Dawn of Intracellular Calcium Measurement

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology, the ability to measure and understand the dynamics of intracellular second messengers is paramount. Among these, the calcium ion (Ca²⁺) stands as a ubiquitous and versatile signaling molecule, governing a vast array of physiological processes from muscle contraction to gene transcription. Before the 1980s, the direct measurement of intracellular free Ca²⁺ concentration ([Ca²⁺]i) in small, intact cells was a formidable challenge. The development of the fluorescent Ca²⁺ indicator, Quin-2, by Roger Y. Tsien and his colleagues, marked a revolutionary breakthrough, ushering in a new era of calcium signaling research. This technical guide provides a comprehensive historical perspective on Quin-2, detailing its properties, the experimental protocols that defined its use, and its seminal role in elucidating fundamental signaling pathways.

The Genesis of a Molecular Probe: A Historical Overview

The story of Quin-2 is intrinsically linked to the pioneering work of Roger Tsien, who was awarded the Nobel Prize in Chemistry in 2008 for his contributions to the discovery and development of green fluorescent protein (GFP). In the late 1970s and early 1980s, Tsien sought to design a molecule that could specifically chelate Ca²⁺ and, in doing so, produce a detectable optical signal. The design of Quin-2 was a feat of rational molecular engineering, building upon the Ca²⁺ chelating properties of EGTA. By incorporating a quinoline chromophore into a tetracarboxylate chelating structure, Tsien created a molecule whose fluorescence was highly sensitive to Ca²⁺ binding. The introduction of the acetoxymethyl (AM) ester form of Quin-2 was another critical innovation, allowing the membrane-impermeant indicator to be loaded into intact cells, where intracellular esterases would cleave the AM groups, trapping the active dye in the cytoplasm.[1][2] This groundbreaking work, published in 1982, provided the first reliable method for measuring [Ca²⁺]i in small, intact cells like lymphocytes, revolutionizing the study of cellular signaling.[1]

Quantitative Properties of Quin-2

The utility of Quin-2 as a Ca²⁺ indicator is defined by its specific chemical and physical properties. A summary of these key parameters is presented in the table below, providing a quantitative basis for its application in experimental settings.

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | [1][3] |

| Dissociation Constant (Kd) for Mg²⁺ | >10 mM | [2] |

| Excitation Wavelength (λex) | 339 nm | [1][3] |

| Emission Wavelength (λem) | 492 nm | [1][3] |

| Fluorescence Increase upon Ca²⁺ Binding | ~5 to 6-fold | [1][2] |

| Stoichiometry of Ca²⁺ Binding | 1:1 | [1] |

Experimental Protocols

The successful application of Quin-2 relied on a set of carefully developed experimental procedures for its synthesis, loading into cells, and the calibration of its fluorescent signal. These protocols, established in the early days of its use, became the standard for intracellular Ca²⁺ measurement for years to come.

Synthesis of Quin-2

The original synthesis of Quin-2 is a multi-step organic chemistry process. While detailed synthetic schemes are available in specialized chemical literature, a simplified conceptual workflow is presented below. The synthesis generally involves the coupling of a protected quinoline derivative with a protected aminophenol, followed by the introduction of the four carboxymethyl groups and subsequent deprotection.

For researchers, the more practical approach has been the use of commercially available Quin-2 or its AM ester.

Loading Quin-2 into Cells using Quin-2/AM

The acetoxymethyl ester of Quin-2 (Quin-2/AM) is a membrane-permeant derivative that allows the indicator to be loaded into intact cells non-invasively.[1]

Materials:

-

Quin-2/AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cell suspension or adherent cells

Protocol:

-

Prepare a Stock Solution: Dissolve Quin-2/AM in anhydrous DMSO to a stock concentration of 1-10 mM. This solution should be stored desiccated at -20°C and protected from light.

-

Prepare Loading Buffer: Dilute the Quin-2/AM stock solution into a physiological buffer to a final working concentration of 1-10 µM. For some cell types, the addition of a small amount of Pluronic F-127 (e.g., 0.02%) to the loading buffer can aid in the solubilization of the AM ester.

-

Cell Loading:

-

For cells in suspension, pellet the cells and resuspend them in the loading buffer.

-

For adherent cells, remove the culture medium and replace it with the loading buffer.

-

-

Incubation: Incubate the cells with the Quin-2/AM loading buffer for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for each cell type.

-

Washing: After incubation, wash the cells at least twice with a fresh physiological buffer to remove extracellular Quin-2/AM.

-

De-esterification: Allow the cells to incubate in the fresh buffer for an additional 30 minutes at 37°C to ensure complete hydrolysis of the AM esters by intracellular esterases, which traps the active Quin-2 inside the cells.

Calibration of the Quin-2 Fluorescence Signal

To convert the measured fluorescence intensity into an absolute concentration of intracellular free Ca²⁺, a calibration procedure is necessary. This typically involves determining the fluorescence intensity at zero Ca²⁺ (Fmin) and at saturating Ca²⁺ (Fmax).

Materials:

-

Quin-2 loaded cells

-

Ca²⁺-free buffer (containing EGTA)

-

Ca²⁺-saturating buffer

-

Cell permeabilizing agent (e.g., digitonin, Triton X-100) or a calcium ionophore (e.g., ionomycin)

-

MnCl₂ (for quenching fluorescence)

Protocol (using cell permeabilization):

-

Measure Basal Fluorescence (F): Measure the fluorescence intensity of the Quin-2 loaded cells at the appropriate excitation (339 nm) and emission (492 nm) wavelengths.

-

Determine Maximum Fluorescence (Fmax): Add a cell permeabilizing agent (e.g., 0.05% Triton X-100) to the cell suspension in the presence of saturating extracellular Ca²⁺ (e.g., 1 mM CaCl₂). This will allow extracellular Ca²⁺ to flood the cell and saturate the intracellular Quin-2, yielding the maximum fluorescence signal (Fmax).

-

Determine Minimum Fluorescence (Fmin): To the same cell sample, add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 2 mM) and raise the pH to ~8.3 with Tris base. This will chelate all the Ca²⁺, resulting in the minimum fluorescence signal (Fmin). An alternative method to determine a baseline is to add MnCl₂ which quenches the Quin-2 fluorescence.

-

Calculate [Ca²⁺]i: The intracellular free Ca²⁺ concentration can then be calculated using the following equation, originally derived by Tsien and colleagues:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of Quin-2 for Ca²⁺ (115 nM).

Seminal Applications: Unraveling Calcium Signaling Pathways

The advent of Quin-2 enabled researchers to directly investigate the role of [Ca²⁺]i in a multitude of cellular processes. One of the most significant early applications was in the study of lymphocyte activation and the phosphoinositide signaling pathway.

The Phosphoinositide Signaling Pathway and Lymphocyte Activation

Prior to the use of Quin-2, the link between receptor stimulation, the generation of inositol phosphates, and a rise in intracellular calcium was largely inferred. Quin-2 provided the direct evidence that stimulation of cell surface receptors, such as the T-cell receptor, leads to a rapid and sustained increase in [Ca²⁺]i.[4][5] This rise in calcium was shown to be a critical signal for downstream events such as the activation of protein kinase C (PKC) and the subsequent activation of transcription factors leading to lymphocyte proliferation and cytokine production.

The simplified signaling pathway, as it was beginning to be understood with the aid of Quin-2, is depicted below.

Limitations and the Evolution to a New Generation of Indicators

Despite its groundbreaking impact, Quin-2 had several limitations. Its relatively low fluorescence quantum yield required loading cells with high (millimolar) concentrations of the dye, which could buffer intracellular Ca²⁺ transients.[1] Furthermore, its excitation in the ultraviolet range could be phototoxic to cells and cause autofluorescence interference. These limitations spurred the development of a second generation of Ca²⁺ indicators by Tsien and others, such as Fura-2 and Indo-1, which offered higher fluorescence intensity, ratiometric measurement capabilities, and excitation at longer wavelengths.[2]

Conclusion

Quin-2 stands as a landmark molecule in the history of cell biology. It was the first widely accessible tool that allowed for the direct, quantitative measurement of intracellular free calcium in small, intact cells. The experimental protocols developed for its use laid the foundation for decades of research into calcium signaling. While it has been largely superseded by more advanced indicators, the historical perspective of Quin-2 offers a compelling case study in the power of chemical biology to revolutionize our understanding of cellular function. The principles established with Quin-2 continue to resonate in the ongoing development of novel molecular probes for exploring the intricate world of cellular communication.

References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Calcium signaling in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signaling in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quin-2 AM: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quin-2 acetoxymethyl ester (Quin-2 AM), a fluorescent indicator widely used for the measurement of intracellular calcium concentrations. It details its chemical structure, key properties, and provides standardized protocols for its application in cellular assays.

Core Properties of Quin-2 AM and its Active Form, Quin-2

Quin-2 AM is the cell-permeant form of the ratiometric calcium indicator Quin-2. Its acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave these groups, trapping the active, membrane-impermeant form, Quin-2, in the cytoplasm. Quin-2 exhibits a high affinity for calcium ions (Ca²⁺), and its fluorescence properties change significantly upon binding, allowing for the quantification of intracellular free Ca²⁺ levels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of both Quin-2 AM and its intracellularly active form, Quin-2.

| Quin-2 AM (Acetoxymethyl Ester) | |

| CAS Number | 83104-85-2[3] |

| Molecular Formula | C₃₈H₄₃N₃O₁₈[2][3] |

| Molecular Weight | 829.76 g/mol [3][4] |

| Solubility | Soluble in DMSO[2] |

| Purity | ≥90%[2] |

| Quin-2 (Active Form) | |

| CAS Number | 73630-23-6[5] |

| Molecular Formula | C₂₆H₂₃K₄N₃O₁₀[5] |

| Molecular Weight | 693.87 g/mol [5] |

| Excitation Wavelength (Ca²⁺-bound) | 339 nm[2][5][6] |

| Emission Wavelength (Ca²⁺-bound) | 492 nm[2][5][6] |

| Dissociation Constant (Kd) for Ca²⁺ | 115 nM[2] |

| Quantum Yield (Ca²⁺-bound) | 0.14[5] |

| Selectivity | High selectivity for Ca²⁺ over Mg²⁺ (logKCaY=7.1 vs logMgY=2.7)[5] |

Experimental Protocols

The following protocols provide a general framework for the use of Quin-2 AM in measuring intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solutions

-

Quin-2 AM Stock Solution: Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][7]

-

Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in the dispersion of the nonpolar Quin-2 AM in aqueous media.[7]

-

Probenecid Stock Solution (Optional): Prepare a 100-250 mM stock solution of probenecid in a suitable buffer or saline. Probenecid can be used to inhibit organic anion transporters, which may extrude the active Quin-2 dye from the cell.[7]

Cell Loading Protocol

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in microplates suitable for fluorescence measurements.

-

Loading Buffer Preparation: Prepare a working solution of Quin-2 AM in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Quin-2 AM is typically in the range of 1-10 µM.[4][7] To aid in solubilization, first dilute the Quin-2 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before adding it to the buffer.[7] If using, add probenecid to the loading buffer at a final concentration of 0.5-1 mM.[7]

-

Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the Quin-2 AM loading buffer to the cells and incubate for 30 to 60 minutes at 37°C in a cell culture incubator.[7] The optimal loading time and temperature should be determined empirically for each cell type.[8]

-

Washing: After incubation, wash the cells twice with the physiological buffer to remove extracellular Quin-2 AM. If used, the final wash buffer should also contain probenecid.

-

De-esterification: Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for the complete hydrolysis of the AM ester by intracellular esterases.[9]

Intracellular Calcium Measurement

-

Instrumentation Setup: Use a fluorescence microscope or a microplate reader equipped for fluorescence intensity measurements with excitation at approximately 340 nm and emission detection at approximately 495 nm.[7] A cutoff filter at 475 nm is recommended.[7]

-

Baseline Measurement: Measure the baseline fluorescence intensity of the resting cells.

-

Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) and continuously record the fluorescence intensity to monitor changes in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For quantitative measurements, calibration using ionophores and solutions of known calcium concentrations is required.

Visualizing Key Processes

The following diagrams illustrate the core experimental workflow and the intracellular mechanism of Quin-2 AM.

Caption: Experimental workflow for intracellular calcium measurement using Quin-2 AM.

Caption: Intracellular conversion of Quin-2 AM and its interaction with calcium.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

Methodological & Application

Measuring Intracellular Calcium Dynamics: An Application Note and Protocol for Quin-2 AM in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Quin-2 acetoxymethyl ester (Quin-2 AM), a fluorescent indicator for the quantitative measurement of intracellular calcium ([Ca²⁺]i) in cultured cells. These application notes and detailed protocols are designed to assist researchers in accurately monitoring calcium signaling pathways, which are pivotal in numerous cellular processes, including neurotransmission, muscle contraction, and hormone secretion.[1]

Principle and Applications

Quin-2 AM is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, Quin-2.[2] Quin-2 is a Ca²⁺ chelator that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[1][2] This property allows for the real-time monitoring of changes in intracellular calcium concentration. The fluorescence of the Ca²⁺-Quin-2 complex can be measured using a fluorescence microplate reader or a fluorescence microscope.[3] Quin-2 is highly selective for calcium and is sensitive enough to monitor the low levels of calcium found in resting cells.[1]

The excitation and emission maxima for the Ca²⁺-bound Quin-2 are approximately 339 nm and 492 nm, respectively.[4] By measuring the fluorescence intensity, researchers can quantify the changes in [Ca²⁺]i in response to various stimuli, making it a valuable tool for studying cellular signaling and for high-throughput screening in drug discovery.

Quantitative Data Summary

For optimal results, it is crucial to empirically determine the ideal loading conditions for each cell type. The following table summarizes the generally recommended ranges for key experimental parameters.

| Parameter | Recommended Range | Notes |

| Quin-2 AM Stock Solution | 2 to 5 mM in anhydrous DMSO | Prepare fresh or store aliquots at -20°C, protected from light and moisture.[3] |

| Working Concentration | 4-5 µM (general); 20-30 µM (lymphocytes) | The optimal concentration is cell-type dependent and should be determined empirically.[3][4] |

| Loading Temperature | 37°C | Incubation at this temperature facilitates enzymatic activity for de-esterification.[3][4] |

| Incubation Time | 30 to 60 minutes | Longer incubation times may improve signal intensity in some cell lines.[3] |

| De-esterification Time | 30 to 60 minutes | An additional incubation period in Quin-2-free medium allows for complete hydrolysis of the AM ester.[5] |

| Pluronic® F-127 | 0.04% (w/v) | A non-ionic detergent used to increase the aqueous solubility of Quin-2 AM.[3] |

| Probenecid | 1-2 mM (in working solution) | An anion-transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[3] |

| Excitation Wavelength | ~340 nm | [3] |

| Emission Wavelength | ~495 nm | [3] |

| Cutoff Filter | 475 nm | [3] |

Experimental Protocols

The following are detailed protocols for loading Quin-2 AM into both suspension and adherent cultured cells.

Protocol 1: Loading Suspension Cells with Quin-2 AM

-

Cell Preparation: Culture cells overnight to ensure they are in a healthy, logarithmic growth phase. On the day of the experiment, centrifuge the cells and resuspend them in your buffer of choice (e.g., Hanks and Hepes buffer) at a suitable density.

-

Prepare Quin-2 AM Working Solution:

-

Thaw an aliquot of the Quin-2 AM stock solution to room temperature.

-

Prepare a 2 to 20 µM Quin-2 AM working solution in your chosen buffer. For most cell lines, a final concentration of 4-5 μM is recommended.[3]

-

To aid in dissolving the Quin-2 AM, add Pluronic® F-127 to a final concentration of 0.04%.[3]

-

If your cells express organic anion transporters, consider adding probenecid (1-2 mM) to the working solution to prevent dye leakage.[3]

-

-

Cell Loading:

-

Add the 1X Quin-2 AM working solution to the cell suspension.

-

Incubate the cells at 37°C for 30 to 60 minutes.[3]

-

-

Washing:

-

Centrifuge the cell suspension to pellet the cells.

-

Remove the supernatant containing the excess dye.

-

Resuspend the cells in fresh, pre-warmed buffer (containing probenecid if used during loading).

-

Repeat the wash step to ensure complete removal of extracellular Quin-2 AM.

-

-

De-esterification: Incubate the washed cells for an additional 30-60 minutes at room temperature to allow for complete de-esterification of the Quin-2 AM inside the cells.[5]

-

Fluorescence Measurement:

-

Transfer the cell suspension to a suitable plate (e.g., black wall/clear bottom).

-

Measure the baseline fluorescence using a fluorescence plate reader with excitation at ~340 nm and emission at ~495 nm.[3]

-

Add your stimulant of choice and immediately begin recording the fluorescence to measure the change in intracellular calcium.

-

Protocol 2: Loading Adherent Cells with Quin-2 AM

-

Cell Preparation: Plate the cells in a suitable culture plate (e.g., black wall/clear bottom 96-well plate) and grow them overnight.

-

Prepare Quin-2 AM Working Solution: Follow the same procedure as described in Protocol 1, step 2.

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

If your compounds of interest interfere with serum, wash the cells once with a suitable buffer (e.g., HHBS).

-

Add the 1X Quin-2 AM working solution to each well.

-

Incubate the plate at 37°C for 30 to 60 minutes.[3]

-

-

Washing:

-

Aspirate the loading solution from the wells.

-

Wash the cells twice with fresh, pre-warmed buffer (containing probenecid if used during loading) to remove any excess dye.

-

-

De-esterification: Add fresh buffer to the wells and incubate for an additional 30-60 minutes at room temperature to allow for complete de-esterification.[5]

-

Fluorescence Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader (bottom read mode) with excitation at ~340 nm and emission at ~495 nm.[3]

-

Add your stimulant and simultaneously measure the fluorescence to monitor the intracellular calcium response.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Gq-protein coupled receptor (GPCR) signaling pathway that leads to intracellular calcium release and the general experimental workflow for using Quin-2 AM.

Caption: GPCR-mediated intracellular calcium signaling pathway.

Caption: Experimental workflow for measuring intracellular calcium with Quin-2 AM.

References

Application Notes and Protocols for Live-Cell Calcium Imaging Using Quin-2 AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission. The ability to accurately measure and monitor changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in real-time is crucial for understanding cellular physiology and pathology. Quin-2 acetoxymethyl ester (Quin-2 AM) is a membrane-permeant fluorescent indicator that has been instrumental in the study of intracellular calcium dynamics.

Quin-2 AM is an esterified form of the Ca²⁺ chelator Quin-2. The addition of the acetoxymethyl (AM) ester groups renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Quin-2 in the cytosol. The de-esterified Quin-2 exhibits a high affinity and selectivity for Ca²⁺. Upon binding to Ca²⁺, its fluorescence properties are altered, providing a means to quantify changes in [Ca²⁺]i. Quin-2 is particularly noted for its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[1] While newer dyes have been developed, Quin-2 remains a valuable tool, especially for applications where a high-affinity probe is required to monitor low basal calcium levels.[2]

Principle of Measurement

The core principle of using Quin-2 for calcium imaging lies in its fluorescence response to Ca²⁺ binding. When excited by ultraviolet light, Quin-2 emits fluorescence, and the intensity of this emission is dependent on the concentration of free Ca²⁺. The binding of Ca²⁺ to Quin-2 causes a significant change in its fluorescence quantum yield.[1] Although not a ratiometric dye in the same way as Fura-2, changes in fluorescence intensity can be correlated to changes in intracellular calcium concentration. Fluorescence lifetime imaging (FLIM) is another advanced technique where the fluorescence lifetime of Quin-2, which is highly sensitive to Ca²⁺ concentration, can be used for imaging.[3][4]

Data Presentation

Quantitative properties of Quin-2 are summarized in the table below for easy reference and comparison.

| Parameter | Value | Notes |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | Optimal excitation wavelength for the calcium-bound form.[1][2] |

| Emission Wavelength (Ca²⁺-bound) | ~492 nm | Fluorescence emission maximum upon binding to calcium.[1][2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM | High affinity for calcium, making it suitable for measuring resting calcium levels.[2] |

| Dissociation Constant (Kd) for Mg²⁺ | ~89 µM | Demonstrates high selectivity for calcium over magnesium.[5] |

| Molecular Weight (Quin-2 AM) | 829.76 g/mol | |

| Solvent for Stock Solution | Anhydrous DMSO | Quin-2 AM is typically dissolved in high-quality, anhydrous DMSO to prepare a stock solution. |

| Typical Working Concentration | 1-10 µM | The optimal concentration is cell-type dependent and should be determined empirically. |

Experimental Protocols

I. Reagent Preparation

1. Quin-2 AM Stock Solution (1-5 mM):

-

Dissolve Quin-2 AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 1 mg of Quin-2 AM in approximately 1.2 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

2. Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

-

The buffer should be at a physiological pH (typically 7.2-7.4).

-

For some experiments, the buffer may be supplemented with 0.02-0.04% Pluronic® F-127, a non-ionic surfactant that aids in the dispersion of the water-insoluble Quin-2 AM in the aqueous loading buffer.

-

In cell types that actively extrude the dye, the loading buffer can be supplemented with 1-2.5 mM probenecid, an anion-exchange transport inhibitor.

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

For Adherent Cells:

-

Seed the cells on glass coverslips or in clear-bottom microplates and culture them to the desired confluency.

-

Prepare the Quin-2 AM loading solution by diluting the stock solution into the pre-warmed loading buffer to a final concentration of 1-10 µM.

-

Aspirate the culture medium from the cells and wash once with the loading buffer (without Quin-2 AM).

-

Add the Quin-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

After the loading incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without Quin-2 AM) to remove any extracellular dye.

-

Add fresh loading buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the Quin-2 AM by intracellular esterases.

-

The cells are now loaded with Quin-2 and are ready for fluorescence imaging.

For Suspension Cells:

-

Harvest the cells by centrifugation and resuspend the cell pellet in the pre-warmed loading buffer at an appropriate density.

-

Add the Quin-2 AM stock solution to the cell suspension to achieve the desired final concentration (1-10 µM).

-

Incubate the cells for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

After incubation, centrifuge the cells to pellet them and remove the supernatant containing the loading solution.

-

Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C for de-esterification.

-

The cells can then be transferred to a suitable chamber for fluorescence measurements.

III. Live-Cell Calcium Imaging

-

Mount the coverslip with loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

Maintain the cells in a physiological buffer during the experiment.

-

Excite the cells with light at approximately 339 nm and collect the emitted fluorescence at around 492 nm.

-

Acquire baseline fluorescence images for a period before stimulating the cells.

-

Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium concentration.

-

Continue to acquire fluorescence images during and after the stimulation to record the calcium transient.

-

Analyze the changes in fluorescence intensity over time to determine the relative changes in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

Caption: GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow: Live-Cell Calcium Imaging with Quin-2 AM

Caption: Experimental workflow for Quin-2 AM-based calcium imaging.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence lifetime imaging of intracellular calcium in COS cells using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Optimizing Quin-2 AM Loading for Intracellular Calcium Measurement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the loading concentration and incubation time of Quin-2 acetoxymethyl ester (Quin-2 AM), a fluorescent indicator used for the measurement of intracellular calcium concentration ([Ca²⁺]i). Proper optimization is critical for achieving a robust signal-to-noise ratio while maintaining cell health, ensuring the accuracy and reproducibility of experimental results.

Introduction to Quin-2 AM

Quin-2 AM is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, Quin-2. Quin-2 is a ratiometric fluorescent indicator that chelates calcium ions. The binding of Ca²⁺ to Quin-2 causes a shift in its fluorescence excitation spectrum, allowing for the quantification of intracellular calcium levels. While newer calcium indicators with improved photophysical properties are available, Quin-2 remains a valuable tool in many experimental contexts.

Principle of Quin-2 AM Loading and De-esterification

The acetoxymethyl (AM) ester groups on Quin-2 AM render the molecule lipophilic, enabling it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and Ca²⁺-sensitive Quin-2 molecule within the cell. Incomplete de-esterification can lead to compartmentalization of the dye and inaccurate Ca²⁺ measurements. Therefore, a post-loading incubation period is crucial to allow for complete enzymatic cleavage.

Key Parameters for Optimization

The optimal loading concentration and incubation time for Quin-2 AM are highly dependent on the cell type and experimental conditions. The primary goal of optimization is to maximize the intracellular concentration of the active dye for a strong fluorescent signal, while minimizing cytotoxicity and dye compartmentalization.

Factors influencing Quin-2 AM loading include:

-

Cell Type: Different cell lines and primary cells have varying membrane permeability and esterase activity.

-

Cell Density: Higher cell densities may require adjustments to loading conditions.

-

Temperature: Loading is typically performed at 37°C to facilitate enzymatic activity.

-

Serum: Serum components can interfere with Quin-2 AM loading; therefore, loading is often performed in serum-free media.

-

Additives: Reagents like Pluronic® F-127 and probenecid can enhance loading efficiency and dye retention.

Data Presentation: Recommended Loading Conditions

While the optimal conditions must be determined empirically for each cell type, the following table summarizes generally recommended starting concentrations and incubation times for Quin-2 AM.

| Cell Type | Quin-2 AM Concentration (µM) | Incubation Time (minutes) | Key Considerations |

| General Mammalian Cell Lines | 4-5[1] | 30-60[1] | Empirically determine the exact concentration. Longer incubation may improve signal.[1] |

| Jurkat Cells | 1.5 (for Indo-1, a similar AM ester dye) | 45 | Optimal concentration for similar dyes ranges from 1-10 µM.[2] |

| Primary Neurons | 1-10 (general for AM ester dyes) | 24 hours (initial for novel compounds) | A dose-response curve is crucial.[3] |

| Fibroblasts | 4-10 (for Fura-2 AM) | 45 | Ensure cells are well-adhered before loading. |

| Cardiac Slices | 5-10 (for Fura-2 AM and Cal Red AM) | 15-30 | Pluronic F-127 is necessary for efficient loading.[4] |

Mandatory Visualizations

Quin-2 AM Signaling Pathway

References

Application Notes: Quin-2 AM Staining for Intracellular Calcium in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quin-2 is a high-affinity fluorescent indicator highly selective for calcium (Ca²⁺) ions.[1] Its acetoxymethyl (AM) ester form, Quin-2 AM, is a cell-permeant dye that allows for the non-invasive loading of Quin-2 into live cells. This makes it a valuable tool for measuring intracellular calcium concentrations, particularly for monitoring low calcium levels found in resting neurons.[1] Upon entering the neuron, intracellular esterases cleave the AM group, trapping the active Quin-2 molecule in the cytoplasm.[2][3] The binding of Ca²⁺ to Quin-2 elicits a significant change in its fluorescence properties, enabling the quantification of intracellular calcium dynamics, which are crucial for processes like neurotransmission and synaptic plasticity.[3][4]

Principle of Action

The Quin-2 AM staining method is based on a two-step intracellular conversion. First, the lipophilic, non-fluorescent Quin-2 AM molecule freely diffuses across the neuronal plasma membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups. This process transforms Quin-2 AM into its membrane-impermeant, active form, Quin-2, which is a Ca²⁺ chelator.[2][3] This active form binds to free cytosolic Ca²⁺, and this binding event causes a substantial increase in its fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.[2][4]

Quantitative Data

The following table summarizes the key spectral properties and experimental parameters for using Quin-2 AM.

| Parameter | Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |

| Emission Wavelength | ~492 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM | [1] |

| Stock Solution Solvent | Anhydrous DMSO | [2][4] |

| Stock Solution Concentration | 1 - 10 mM | [2][4] |

| Working Concentration for Neurons | 1 - 10 µM (optimization recommended) | [2][5] |

| Typical Incubation Time | 15 - 45 minutes | [2][6][7] |

| Typical Incubation Temperature | Room Temperature or 37°C | [2][6] |